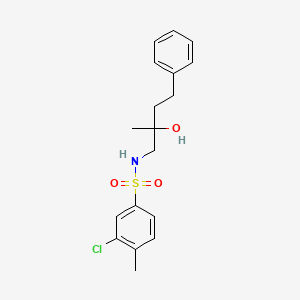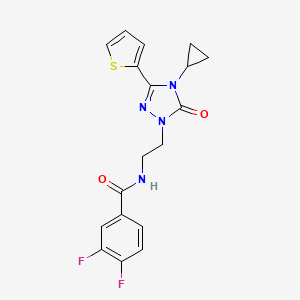
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to the specified chemical involves complex organic synthesis techniques, utilizing starting materials such as amino acids, cyclopropyl derivatives, and thiophenes. Notably, one study detailed the synthesis and structural analysis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds, showcasing the use of X-ray diffraction techniques and spectroscopic methods (IR, 1H NMR, 13C NMR) to characterize the newly synthesized compounds (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography, revealing important features such as intermolecular hydrogen bonding patterns and ring conformations. For instance, analysis of similar triazole and thiophene derivatives has provided insights into the arrangement of molecules in the solid state and their conformational preferences (Lee, King, Chenna, Owens, Freeman, Gray, & Velu, 2009).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, leading to the formation of diverse heterocyclic structures. Their reactivity has been explored in contexts such as antimicrobial activity studies and the development of new synthetic methodologies (Kaneria, Thumar, Ladva, & Vadodaria, 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds. Detailed structural analysis contributes to the knowledge of how molecular features influence physical properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with biological targets, are informed by the compound's structure. Spectroscopic studies and computational analyses, such as density functional theory (DFT) calculations, provide insights into the electronic structure and potential chemical behavior of these molecules (Zacharias, Varghese, Akshaya, Savitha, & George, 2018).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Lignan Conjugates : Cyclopropane derivatives like N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds with similar structures have shown remarkable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Novel Aromatic Polyimides : Derivatives of this compound have been used in the synthesis of new aromatic polyimides. These polyimides are soluble in various organic solvents and exhibit high thermal stability, which is crucial for industrial applications (Butt et al., 2005).
Biomedical Research
Cancer Cell Research : Triazole derivatives bearing a structure similar to this compound have been studied for their effects on cancer cell migration and growth. These studies are crucial in the development of potential anticancer drugs (Šermukšnytė et al., 2022).
Antitumor Properties : Research on related compounds has revealed significant antitumor activities, highlighting the potential of these compounds in cancer therapy. The simplicity of synthesis and the diverse reactive sites make these compounds interesting for further biological investigations (Shams et al., 2010).
Antimicrobial Applications
- Antimicrobial Screening : Compounds structurally similar to this compound have been synthesized and tested for their antimicrobial properties. Such compounds could provide valuable therapeutic interventions for microbial diseases (Desai et al., 2013).
Other Applications
- Synthesis of Heterocycles : This compound and its derivatives are used in synthesizing a wide range of heterocycles, which have applications in pharmaceuticals and materials science (Honey et al., 2012).
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S/c19-13-6-3-11(10-14(13)20)17(25)21-7-8-23-18(26)24(12-4-5-12)16(22-23)15-2-1-9-27-15/h1-3,6,9-10,12H,4-5,7-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNBYJZGSXBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

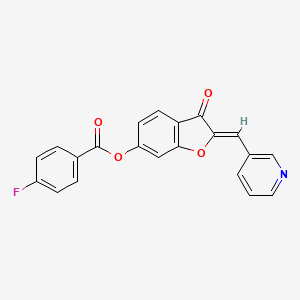
![4-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B2481077.png)
![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)
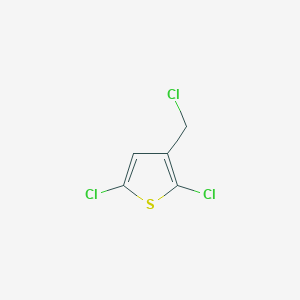
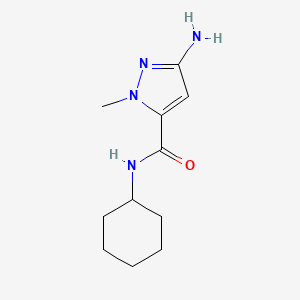
![1-(2,6-difluorophenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2481083.png)

![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)

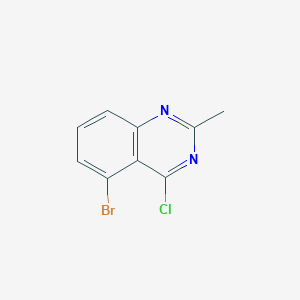

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)
![N-(4-chlorobenzyl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2481095.png)
